N'-(Naphthalen-1-ylmethylene)picolinohydrazide
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Overview
Description
N’-(Naphthalen-1-ylmethylene)picolinohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a naphthalene ring and a picolinohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: N’-(Naphthalen-1-ylmethylene)picolinohydrazide can be synthesized through a condensation reaction between naphthalen-1-carbaldehyde and picolinohydrazide. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated through filtration and recrystallization.
Industrial Production Methods: While specific industrial production methods for N’-(Naphthalen-1-ylmethylene)picolinohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: N’-(Naphthalen-1-ylmethylene)picolinohydraz
Properties
CAS No. |
305339-19-9 |
---|---|
Molecular Formula |
C17H13N3O |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
N-[(E)-naphthalen-1-ylmethylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C17H13N3O/c21-17(16-10-3-4-11-18-16)20-19-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-12H,(H,20,21)/b19-12+ |
InChI Key |
JTTRSDMAXWJAPE-XDHOZWIPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=CC=CC=N3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
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